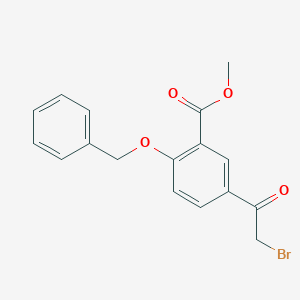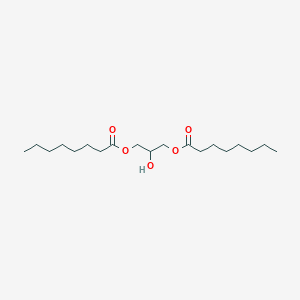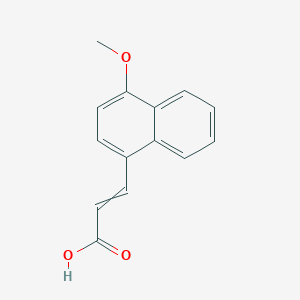
3-(4-Methoxy-1-naphthyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-1-naphthyl)acrylic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related naphthalene derivatives and their chemical properties, which can provide insights into the characteristics of similar compounds. For instance, the synthesis of a naphthalene derivative with methoxy groups and carboxylic acid functionalities is described, which suggests that 3-(4-Methoxy-1-naphthyl)acrylic acid could be a compound of interest in pharmaceutical or material science applications due to its structural features .
Synthesis Analysis
The synthesis of related naphthalene derivatives involves multi-step reactions, including Friedel-Crafts reactions, condensation, dehydration, and hydrolysis. For example, the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid is achieved through a sequence of reactions starting from anisole and anisole acid, leading to a final product with a high purity of 99.7% . This suggests that the synthesis of 3-(4-Methoxy-1-naphthyl)acrylic acid could potentially follow a similar pathway, with modifications to the starting materials and reaction conditions to introduce the acrylic acid moiety.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of methoxy groups and other substituents that can influence the chemical behavior of the compound. For instance, the presence of a carboxylic acid group, as in the case of 3-(4-Methoxy-1-naphthyl)acrylic acid, would contribute to the acidity and potential for forming salts or esters. The papers do not directly analyze the molecular structure of 3-(4-Methoxy-1-naphthyl)acrylic acid, but they do provide insights into the structural aspects of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of naphthalene derivatives can be studied through their interactions with other chemicals. For example, the photocycloaddition of 4-methoxy-1-naphthonitrile with acrylonitrile and 3,4-dihydro-2H-pyran under sunlight indicates that naphthalene derivatives can participate in cycloaddition reactions, which could be relevant for the chemical reactions of 3-(4-Methoxy-1-naphthyl)acrylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of methoxy and carboxylic acid groups would affect the solubility, acidity, and potential for fluorescence. For instance, the association of naphthalene-labeled poly(acrylic acid) with cationic surfactants and its fluorescence properties suggest that 3-(4-Methoxy-1-naphthyl)acrylic acid could also exhibit interesting interactions and fluorescence characteristics under certain conditions .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Transformations
3-(4-Methoxy-1-naphthyl)acrylic acid has been utilized in various synthetic processes. Abdel‐Wahhab et al. (1968) described its cyclisation into phenanthrene derivatives, illustrating its role in complex organic transformations. This process involves the conversion of the acid into methyl acetoxyphenanthrene carboxylates, which can be further modified into methoxyphenanthrenes (Abdel‐Wahhab et al., 1968).
2. Electrocatalytic Applications
In electrochemistry, Kashiwagi et al. (1993) demonstrated the use of 3-(4-Methoxy-1-naphthyl)acrylic acid in the oxidative coupling of naphthols on a modified graphite felt electrode. This work highlighted its effectiveness in quantitative oxidation to produce binaphthyls, showcasing its potential in electrocatalytic applications (Kashiwagi et al., 1993).
3. Pharmaceutical Intermediate Synthesis
The compound has also been explored as a precursor in pharmaceutical synthesis. Mahmood et al. (2002) discussed its use in synthesizing a Naproxen precursor, underscoring its importance in the pharmaceutical industry. The study involved a novel synthesis route from commercially available naphthaldehyde, demonstrating its practical application in drug development (Mahmood et al., 2002).
4. Polymer Science
In polymer science, Guo Jin-ge (2013) investigated the synthesis of a novel copolymer containing 3-(4-Methoxy-1-naphthyl)acrylic acid, which exhibited significant scale inhibition and fluorescence properties. This study revealed its utility in creating polymers with specific functional attributes (Guo Jin-ge, 2013).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 - H319, which indicate that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313, which provide guidance on what to do in case of exposure .
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-9H,1H3,(H,15,16)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWSMCXLZKKQFV-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-1-naphthyl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

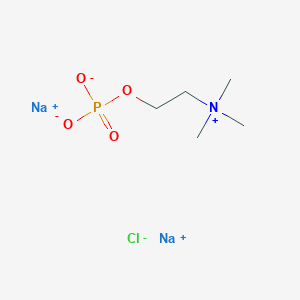
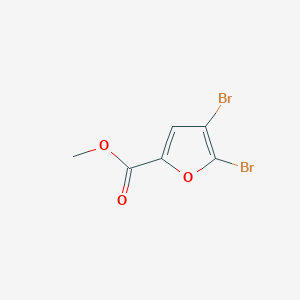
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
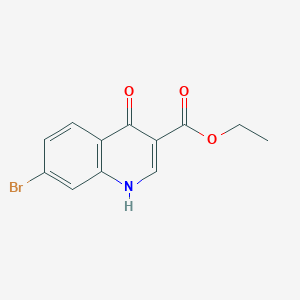
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
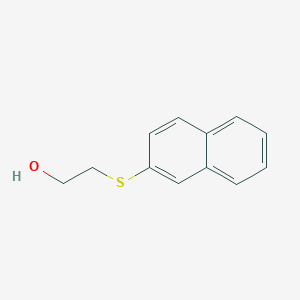
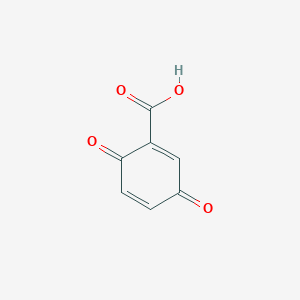
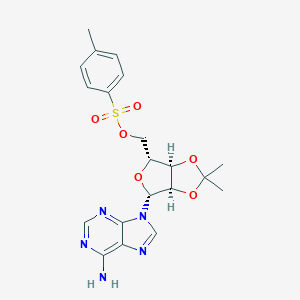
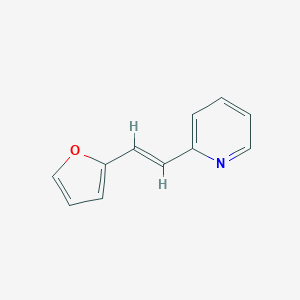

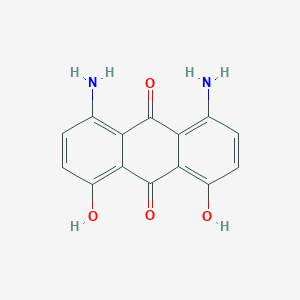
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
